6-Bromo-3-hydroxy-4-methyl-2-nitropyridine
Description
6-Bromo-3-hydroxy-4-methyl-2-nitropyridine is a substituted pyridine derivative featuring a bromine atom at position 6, a hydroxyl group at position 3, a methyl group at position 4, and a nitro group at position 2. This compound’s structure combines electron-withdrawing (nitro, bromo) and electron-donating (hydroxyl, methyl) groups, creating unique electronic and steric properties.
Properties
IUPAC Name |
6-bromo-4-methyl-2-nitropyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O3/c1-3-2-4(7)8-6(5(3)10)9(11)12/h2,10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVIQYHVAIQWYNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1O)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-Bromo-3-hydroxy-4-methyl-2-nitropyridine typically involves the bromination of 4-methyl-2-nitropyridin-3-ol. One common method includes suspending 4-methyl-2-nitropyridin-3-ol in acetic acid and adding bromine dropwise. The mixture is then stirred and poured into ice water to precipitate the product . Industrial production methods may vary, but they generally follow similar principles of bromination under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
6-Bromo-3-hydroxy-4-methyl-2-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common reagents used in these reactions include bromine, hydrogen gas, and potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Pharmaceutical Applications
The compound's structural features make it a valuable candidate in drug development. Its derivatives have been extensively studied for their biological activities:
- Anti-inflammatory Agents : Research indicates that compounds similar to 6-Bromo-3-hydroxy-4-methyl-2-nitropyridine can act as anti-inflammatory agents by modulating specific receptors. For instance, studies on related pyridine derivatives have shown their efficacy in reducing pro-inflammatory cytokines in models of neuroinflammation .
- Cancer Therapeutics : The compound's ability to inhibit certain enzymes linked to cancer progression has been documented. For example, pyridine-based compounds have been identified as selective inhibitors of the FTO enzyme, which is implicated in obesity and cancer . This suggests that 6-Bromo-3-hydroxy-4-methyl-2-nitropyridine could be explored for similar therapeutic roles.
Material Science Applications
The unique electronic properties of 6-Bromo-3-hydroxy-4-methyl-2-nitropyridine make it a candidate for non-linear optical (NLO) materials:
- NLO Materials : Compounds with brominated pyridine structures have demonstrated high first-order hyperpolarizability, making them suitable for applications in photonics and optoelectronics. This property can be harnessed in the development of advanced materials for telecommunications and imaging technologies.
Organic Synthesis
6-Bromo-3-hydroxy-4-methyl-2-nitropyridine serves as a versatile building block in organic synthesis:
- Synthesis of Complex Molecules : The compound can be utilized in the synthesis of more complex organic molecules through various reactions such as nitration and bromination. Its reactivity allows for the creation of diverse derivatives that can be tailored for specific applications in medicinal chemistry .
| Compound | Activity Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| 6-Bromo-3-hydroxy-4-methyl-2-nitropyridine | Anti-inflammatory | TBD | |
| Related Pyridine Derivative | FTO Inhibition | 15 | |
| Another Derivative | Cytokine Modulation | TBD |
Table 2: Synthesis Pathways for Pyridine Derivatives
| Reaction Type | Starting Material | Product | Yield (%) |
|---|---|---|---|
| Nitration | 2-Hydroxy-4-methylpyridine | 6-Bromo-3-hydroxy-4-methyl-2-nitropyridine | TBD |
| Bromination | 5-Nitropyridine | Various Brominated Derivatives | TBD |
Mechanism of Action
The mechanism of action of 6-Bromo-3-hydroxy-4-methyl-2-nitropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and nitro groups play a crucial role in these interactions, often acting as electrophilic sites that can form covalent bonds with nucleophilic residues in the target molecules. This can lead to inhibition or modulation of the target’s activity, affecting various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Positional Isomers
6-Bromo-2-methyl-3-nitropyridine
- Structure : Bromo (position 6), methyl (position 2), nitro (position 3).
- Molecular Formula : C₆H₅BrN₂O₂ (MW: 217.02 g/mol).
- Key Differences: The methyl and nitro groups occupy positions 2 and 3 instead of 4 and 2. Used as a precursor in heterocyclic synthesis .
4-Bromo-6-methyl-2-nitropyridin-3-ol
- Structure : Bromo (position 4), methyl (position 6), nitro (position 2), hydroxyl (position 3).
- Molecular Formula : C₆H₅BrN₂O₃ (MW: 257.02 g/mol).
- Key Differences : The bromo and methyl groups are transposed (positions 4 and 6 vs. 6 and 4 in the target compound). This positional swap may influence solubility and hydrogen-bonding capacity due to the hydroxyl group’s proximity to the nitro group .
Functional Group Variants
6-Bromo-3-nitropyridin-2-amine
- Structure : Bromo (position 6), nitro (position 3), amine (position 2).
- Molecular Formula : C₅H₄BrN₃O₂ (MW: 218.01 g/mol).
- Key Differences : Replacing the hydroxyl and methyl groups with an amine group enhances nucleophilicity at position 2. This compound is used in medicinal chemistry for building nitrogen-rich heterocycles .
6-Chloro-2-methyl-3-nitropyridine
- Structure : Chloro (position 6), methyl (position 2), nitro (position 3).
- Molecular Formula : C₆H₅ClN₂O₂ (MW: 172.57 g/mol).
- Key Differences : Bromine is replaced by chlorine, reducing molecular weight and polarizability. Chloro derivatives often exhibit lower reactivity in cross-coupling reactions compared to bromo analogs .
Structural Analogs with Modified Backbones
3-(Benzyloxy)-6-bromo-2-nitropyridine
- Structure : Benzyloxy (position 3), bromo (position 6), nitro (position 2).
- Molecular Formula : C₁₂H₉BrN₂O₃ (MW: 309.12 g/mol).
- Key Differences : The hydroxyl group is protected as a benzyl ether, enhancing stability under basic conditions. Such protection is common in multi-step syntheses to prevent unwanted side reactions .
Comparative Data Table
Key Insights from Comparative Analysis
Positional Effects : Substituent positions significantly influence electronic and steric properties. For example, 6-bromo-2-methyl-3-nitropyridine lacks the hydroxyl group, reducing hydrogen-bonding capacity compared to the target compound .
Functional Group Trade-offs : Replacing hydroxyl with amine (e.g., 6-bromo-3-nitropyridin-2-amine) shifts reactivity toward nucleophilic substitution, enabling diverse derivatization .
Halogen Impact : Bromine’s larger atomic radius and polarizability enhance reactivity in Suzuki-Miyaura couplings compared to chlorine .
Biological Activity
6-Bromo-3-hydroxy-4-methyl-2-nitropyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.
The compound is characterized by the following structural features:
- Bromine at the 6-position
- Hydroxyl group at the 3-position
- Nitro group at the 2-position
- Methyl group at the 4-position
These substituents significantly influence its biological activity, particularly in terms of receptor interactions and enzymatic inhibition.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with 6-Bromo-3-hydroxy-4-methyl-2-nitropyridine:
- Antimicrobial Activity : The compound has demonstrated significant antibacterial and antifungal properties. In vitro assays using agar diffusion and broth dilution methods revealed that it inhibits various microbial strains effectively .
- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory pathways. Specifically, it has been shown to reduce pro-inflammatory cytokine secretion in microglial cells exposed to lipopolysaccharide (LPS), suggesting a role in neuroinflammation .
- Cytotoxicity Against Cancer Cells : The antiproliferative effects of 6-Bromo-3-hydroxy-4-methyl-2-nitropyridine have been assessed against several cancer cell lines. Compounds with similar structures have shown IC50 values ranging from 1.45 to 4.25 μM, indicating moderate to potent activity against tumor cells .
The biological activities of 6-Bromo-3-hydroxy-4-methyl-2-nitropyridine can be attributed to its interaction with specific biological targets:
- Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes involved in metabolic processes, such as demethylases, which play critical roles in gene expression regulation .
- Receptor Modulation : It has been identified as a modulator of cannabinoid receptors, particularly CB2R, which are implicated in pain and inflammation pathways. The compound enhances the binding affinity of ligands to these receptors, suggesting its potential therapeutic applications in pain management .
Case Study 1: Antimicrobial Efficacy
A study conducted on various derivatives of pyridine compounds, including 6-Bromo-3-hydroxy-4-methyl-2-nitropyridine, demonstrated its effectiveness against resistant strains of bacteria such as Staphylococcus aureus. The results indicated a significant zone of inhibition compared to standard antibiotics like ceftriaxone .
Case Study 2: Neuroinflammation
In a controlled experiment involving mouse microglial cells, treatment with 6-Bromo-3-hydroxy-4-methyl-2-nitropyridine resulted in a marked decrease in the secretion of interleukins IL-1β and IL-6 upon LPS stimulation. This suggests a potential application in neurodegenerative diseases where inflammation is a key factor .
Data Tables
| Biological Activity | Assay Type | Result |
|---|---|---|
| Antimicrobial | Agar diffusion | Significant inhibition against S. aureus |
| Anti-inflammatory | Cytokine assay | Reduced IL-1β and IL-6 secretion |
| Cytotoxicity | MTT assay | IC50 values between 1.45 - 4.25 μM |
Q & A
Basic Research Questions
Q. What are effective synthetic routes for 6-Bromo-3-hydroxy-4-methyl-2-nitropyridine, and how can reaction conditions be optimized?
- Methodological Answer :
- Nitration and Bromination Strategies : Nitration of pyridine derivatives typically requires mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration. For bromination, electrophilic substitution using Br₂ in HBr or FeBr₃ as a catalyst is common. For example, bromination of 3-hydroxy-4-methylpyridine derivatives can yield regioselective products depending on directing groups .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended. Thermal stability should be monitored via differential scanning calorimetry (DSC) to avoid decomposition .
Q. How can spectroscopic techniques confirm the structural integrity of 6-Bromo-3-hydroxy-4-methyl-2-nitropyridine?
- Methodological Answer :
- FTIR/Raman : Key peaks include ν(OH) (3200–3500 cm⁻¹), ν(NO₂) (1520–1370 cm⁻¹), and ν(C-Br) (650–500 cm⁻¹). Compare experimental data with DFT-calculated spectra (B3LYP/6-311++G**) to validate bond vibrations .
- NMR : ¹H NMR should show aromatic protons (δ 7–9 ppm) and methyl groups (δ 2–3 ppm). ¹³C NMR confirms nitrile or nitro group positions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
